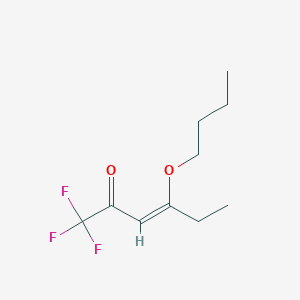
2,2,3,3-Tetrafluorobutane-1,4-diacrylate
Übersicht
Beschreibung
2,2,3,3-Tetrafluorobutane-1,4-diacrylate is an organic compound characterized by the presence of two acrylate groups and four fluorine atoms attached to a butane backbone. This compound is of significant interest due to its unique chemical properties, which make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate typically involves the fluorination of 1,4-butanediol. This process can be achieved by reacting 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride. The resulting 2,2,3,3-tetrafluorobutane-1,4-diol is then esterified with acrylic acid to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the fluorination and esterification steps, minimizing by-products and maximizing the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluorobutane-1,4-diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Produces tetrafluorobutane-1,4-dicarboxylic acid.
Reduction: Yields tetrafluorobutane-1,4-diol.
Substitution: Results in various substituted butane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluorobutane-1,4-diacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2,3,3-Tetrafluorobutane-1,4-diacrylate exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The acrylate groups participate in polymerization reactions, creating long chains of polymers with unique properties. The fluorine atoms contribute to the compound’s high chemical stability and resistance to degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-Tetrafluorobutane-1,4-diol
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate
- 2,2,3,3-Tetrafluoro-4-((trimethylsilyl)methoxy)butanol
Uniqueness
Compared to its similar compounds, 2,2,3,3-Tetrafluorobutane-1,4-diacrylate is unique due to its dual acrylate groups, which allow it to participate in a wider range of polymerization reactions. This makes it particularly valuable in the synthesis of high-performance polymers and materials with specialized applications.
Eigenschaften
IUPAC Name |
(2,2,3,3-tetrafluoro-4-prop-2-enoyloxybutyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O4/c1-3-7(15)17-5-9(11,12)10(13,14)6-18-8(16)4-2/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMEIBDBHAAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(COC(=O)C=C)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026745 | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-butyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125658-77-7 | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-butyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



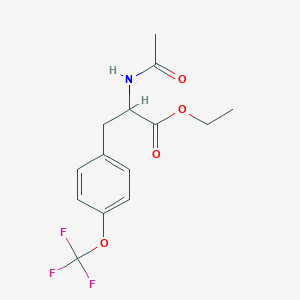

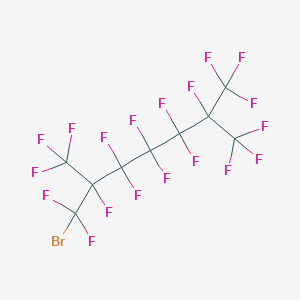
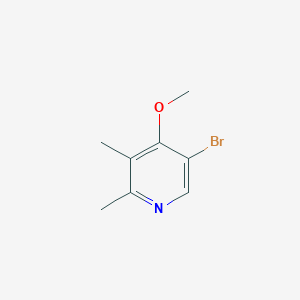
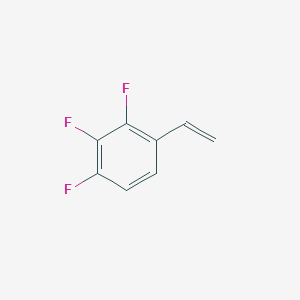
![(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039589.png)


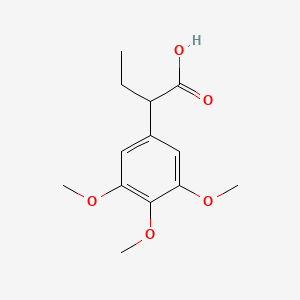
![(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039594.png)


